molecular formula C17H19NO2 B7586594 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

Número de catálogo B7586594
Peso molecular: 269.34 g/mol
Clave InChI: QZMPYGGGLGUKEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2002 by researchers at the University of Michigan. Since then, the compound has been widely studied for its potential therapeutic applications in the treatment of addiction, depression, and anxiety disorders.

Mecanismo De Acción

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The kappa opioid receptor is involved in the regulation of pain, stress, and mood, and its activation has been associated with dysphoria and aversive effects. 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone blocks the kappa opioid receptor, leading to an increase in the release of dopamine and other neurotransmitters that are involved in reward and positive reinforcement.
Biochemical and Physiological Effects:
3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the rewarding effects of opioids and cocaine, suggesting that it may be useful in the treatment of addiction. 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has also been shown to have antidepressant and anxiolytic effects, possibly through its modulation of the kappa opioid receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has several advantages for use in lab experiments. It is a highly selective antagonist of the kappa opioid receptor, which allows for precise modulation of this receptor in animal models. 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has also been shown to have a long duration of action, which allows for sustained effects in animal models. However, 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.

Direcciones Futuras

There are several future directions for research on 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone. One area of interest is the potential use of 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone in the treatment of addiction, particularly to opioids and cocaine. Further studies are needed to determine the optimal dosing and administration of 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone for these indications. Another area of interest is the potential use of 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone in the treatment of depression and anxiety disorders. Future studies should investigate the mechanisms underlying the antidepressant and anxiolytic effects of 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone, and explore its potential use in combination with other therapies. Finally, further optimization of the synthesis method for 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone may lead to improvements in yield and purity, and facilitate its use in clinical studies.

Métodos De Síntesis

The synthesis of 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone involves several steps, including the condensation of 3-amino-1-cyclobutanecarboxylic acid with 2,3-dihydro-1-benzofuran-3-carboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis method has been optimized over the years to improve yield and purity, and several variations of the procedure have been reported in the literature.

Aplicaciones Científicas De Investigación

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. It has been shown to selectively block the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. 3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone has been investigated for its potential use in the treatment of addiction, particularly to opioids and cocaine. It has also been studied for its potential antidepressant and anxiolytic effects.

Propiedades

IUPAC Name

3-azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(14-9-20-15-4-2-1-3-12(14)15)18-8-13-10-5-6-11(7-10)16(13)18/h1-4,10-11,13-14,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMPYGGGLGUKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2N(C3)C(=O)C4COC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.